Furazolidone -

Furazolidone

Catalog Number: EVT-7955863
CAS Number:
Molecular Formula: C8H7N3O5
Molecular Weight: 225.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Classification and Source

Furazolidone is classified as a nitrofuran antibiotic and a monoamine oxidase inhibitor. It is marketed under various brand names, including Furoxone and Dependal-M. The compound is particularly effective against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as protozoa such as Giardia lamblia and Helicobacter pylori .

Synthesis Analysis

The synthesis of furazolidone involves several steps, typically starting with the reaction of ethylene oxide with hydrazine hydrate to produce beta-hydroxyethylhydrazine. This intermediate is then reacted with sodium methoxide and dimethyl carbonate to yield 3-amino-2-oxazolidinone. The final step involves the addition of hydrochloric acid and 5-nitrofurfural diacetate to produce furazolidone .

Key Steps in Synthesis:

  1. Formation of Beta-Hydroxyethylhydrazine: Ethylene oxide is introduced into hydrazine hydrate.
  2. Preparation of 3-Amino-2-Oxazolidinone: Beta-hydroxyethylhydrazine reacts with sodium methoxide and dimethyl carbonate under controlled temperatures (65-75 °C).
  3. Final Product Formation: The addition of hydrochloric acid and 5-nitrofurfural diacetate leads to the formation of furazolidone after heating and cooling cycles .
Molecular Structure Analysis

Furazolidone has the molecular formula C8H7N3O5C_8H_7N_3O_5 with a molar mass of approximately 225.16 g/mol . Its IUPAC name is 3-[(E)-[(5-nitrofuran-2-yl)methylidene]amino]-1,3-oxazolidin-2-one. The structure features a nitrofuran ring that contributes to its biological activity.

Structural Characteristics:

  • Functional Groups: Contains nitro (–NO₂), oxazolidinone (–C₃H₃N), and amino (–NH₂) groups.
  • 3D Configuration: The spatial arrangement allows for interactions with bacterial DNA, facilitating its mechanism of action .
Chemical Reactions Analysis

Furazolidone undergoes various chemical reactions, primarily involving its nitro group. The compound can be reduced to form several metabolites, including 3-amino-2-oxazolidinone through reductive metabolism .

Notable Reactions:

  • Nitro Reduction: This process results in the formation of less toxic metabolites that can still exhibit biological activity.
  • Cross-Linking Reactions: Furazolidone can induce cross-links in bacterial DNA, which disrupts replication and transcription processes .
Mechanism of Action

Furazolidone exerts its antibacterial effects primarily through the inhibition of DNA replication. It binds to bacterial DNA, leading to cross-linking which results in mutations and ultimately cell death . Additionally, it acts as a monoamine oxidase inhibitor, which can lead to increased levels of neurotransmitters in certain contexts.

Mechanistic Insights:

  • DNA Interaction: Furazolidone's free radical products bind to DNA, causing structural alterations.
  • Metabolic Pathway: Its metabolism involves reduction processes that yield active metabolites contributing to its pharmacological effects .
Physical and Chemical Properties Analysis

Furazolidone is characterized by several physical properties:

  • State: Solid
  • Melting Point: Approximately 254-256 °C
  • Solubility: Poorly soluble in water (40 mg/L at 25 °C) .
  • pH Stability: Stable at physiological pH but may degrade under extreme conditions.

These properties influence its formulation and application in therapeutic settings.

Applications

Furazolidone has been employed in various medical contexts:

  1. Human Medicine: Used for treating gastrointestinal infections such as traveler's diarrhea, cholera, and infections caused by Helicobacter pylori.
  2. Veterinary Medicine: Effective against certain fish diseases but prohibited in food animals due to potential carcinogenic effects .
  3. Research Applications: Utilized in microbiological studies to differentiate between bacterial species.

Despite its efficacy, concerns regarding toxicity and mutagenicity have limited its use in some regions .

Mechanistic Pathways of Furazolidone in Microbial Inhibition

Nitrofuran Derivative Activation and Reductive Metabolism

Furazolidone (C₈H₇N₃O₅) requires enzymatic activation to exert its antimicrobial effects. As a nitrofuran derivative, its nitro group (NO₂) undergoes stepwise reduction by microbial nitroreductases (e.g., NfsA and NfsB in Escherichia coli), generating reactive intermediates including nitro anion radicals, nitroso groups, and hydroxylamines [1] [7]. This reductive cascade is oxygen-sensitive; under anaerobic conditions, reduction proceeds fully to cytotoxic products. Key findings include:

  • Nitroreductase Dependence: Mutations in riboflavin biosynthesis genes (ribB, ribE) impair nitroreductase activity, conferring resistance by reducing furazolidone activation [1].
  • Metabolite Identification: Primary metabolites include 3-amino-2-oxazolidone (AOZ) and β-hydroxyethylhydrazine (HEH), the latter linked to monoamine oxidase inhibition [3] [5].
  • Redox Cycling: Nitro anion radicals react with oxygen, regenerating the parent compound while producing superoxide radicals (O₂˙⁻), causing oxidative stress [7].

Table 1: Key Enzymes in Furazolidone Reductive Metabolism

EnzymeFunctionConsequence of Inhibition
NfsA/NfsBNitro group reduction↑ Resistance (e.g., ribE mutants)
Flavin reductasesElectron donation for reduction↓ Activation efficacy
Glutathione-S-transferaseConjugates reactive metabolites↓ Cellular toxicity

DNA Crosslinking and Nucleic Acid Interaction Mechanisms

Activated furazolidone metabolites form covalent bonds with bacterial DNA, primarily inducing inter-strand crosslinks. This disrupts DNA replication and transcription, leading to mutagenesis or cell death [2] [7]. Key mechanisms include:

  • Crosslink Formation: Hydroxylamine intermediates alkylate guanine residues at N⁷ positions, creating intra- and inter-strand crosslinks that impede DNA unwinding [2].
  • Mutation Spectrum: Causes transitions (A:T→G:C) and transversions (G:C→T:A) due to erroneous base pairing at crosslinked sites [5].
  • Resistance Linkages: Clinical isolates with ribE mutations (e.g., TKAG131–134 deletion) exhibit reduced DNA binding, confirming the role of nitroreduction in DNA damage [1].

Monoamine Oxidase Inhibition and Secondary Pharmacodynamic Effects

Furazolidone’s 3-amino-2-oxazolidinone moiety metabolizes to HEH, a potent monoamine oxidase inhibitor (MAOI). While not directly antimicrobial, this action influences host–pathogen dynamics [3] [7]:

  • MAO Inhibition Kinetics: HEH inhibits mitochondrial MAO at 10⁻⁶ M (50% inhibition), with effects peaking 16–24 hours post-administration in vivo [3].
  • Metabolic Consequences: Reduced monoamine catabolism alters neurotransmitter balance (e.g., serotonin accumulation), potentially modulating gut motility during enteric infections [5] [7].
  • Clinical Relevance: MAO inhibition necessitates dietary tyramine restrictions during treatment to avoid hypertensive crises [5].

Table 2: Furazolidone Metabolites and Biological Activities

MetaboliteEnzyme TargetBiological Effect
β-hydroxyethylhydrazine (HEH)Monoamine oxidaseIrreversible MAO inhibition
3-amino-2-oxazolidone (AOZ)DNAForms protein/DNA adducts
Open-chain cyano derivativeUnknownBinds hepatic macromolecules

Disruption of Bacterial Energy Metabolism via Pyruvate Decarboxylase Interference

Although not a direct inhibitor, furazolidone’s reductive stress indirectly compromises pyruvate decarboxylase (PDC) function, a key enzyme in fermentative pathways:

  • PDC Sensitivity to Oxidative Stress: Reactive oxygen species (ROS) generated during furazolidone redox cycling inactivate iron-sulfur clusters in PDC, reducing acetyl-CoA production [4] [9].
  • Metabolic Flux Disruption: Impaired PDC activity shifts pyruvate accumulation, lowering ATP yield from fermentation and inhibiting bacterial growth [9].
  • Synergistic Effects: Combines with DNA damage to cripple energy-intensive repair mechanisms, enhancing bactericidal activity [1] [4].

Table 3: Furazolidone’s Multitarget Mechanisms in Bacteria

Target SystemMolecular LesionPhysiological Consequence
DNA integrityInter-strand crosslinks↑ Mutations, replication arrest
Redox homeostasisSuperoxide radical accumulationEnzyme inactivation, lipid peroxidation
Energy metabolismPyruvate decarboxylase dysfunction↓ Acetyl-CoA, ↓ ATP synthesis

Table 4: Standard Nomenclature for Furazolidone

Nomenclature TypeIdentifiers
Chemical Name3-{[(5-Nitro-2-furanyl)methylene]amino}-2-oxazolidinone
SynonymsFuroxone, Dependal-M, N-(5-Nitro-2-furfurylidene)-3-amino-2-oxazolidone
CAS Registry67-45-8
Molecular FormulaC₈H₇N₃O₅
IUPAC Name(E)-3-[(5-Nitrofuran-2-yl)methylideneamino]oxazolidin-2-one

Properties

Product Name

Furazolidone

IUPAC Name

3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2

InChI Key

PLHJDBGFXBMTGZ-UHFFFAOYSA-N

Solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

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